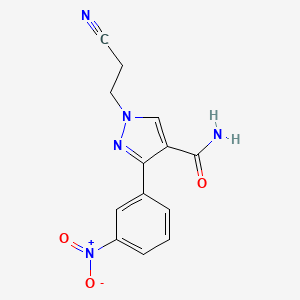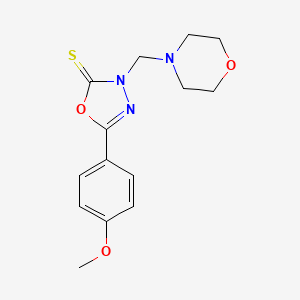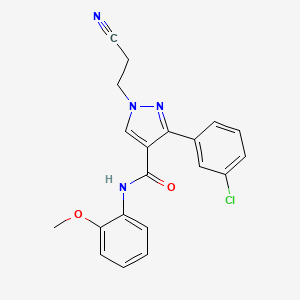![molecular formula C16H13NO4 B5018977 4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018977.png)
4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as MDMA or ecstasy, is a psychoactive drug that is widely used for recreational purposes. However, MDMA has also been the subject of extensive scientific research due to its potential therapeutic properties.
Mechanism of Action
MDMA acts primarily as a serotonin releaser, causing a significant increase in serotonin levels in the brain. This increase in serotonin is thought to be responsible for the drug's psychoactive effects, including feelings of euphoria, empathy, and increased sociability. MDMA also affects other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of stress hormones, such as cortisol and adrenaline, which can have negative effects on the body. Long-term use of MDMA has been associated with several adverse effects, including cognitive impairment, mood disorders, and decreased serotonin levels.
Advantages and Limitations for Lab Experiments
MDMA has several advantages for use in lab experiments, including its well-established pharmacology and relatively low toxicity. However, the drug's psychoactive effects can make it difficult to blind participants in clinical trials, and its legal status can create logistical challenges for researchers.
Future Directions
There are several potential future directions for MDMA research, including further exploration of its therapeutic properties in the treatment of psychiatric disorders. Additional research is also needed to better understand the long-term effects of MDMA use and to develop strategies for minimizing potential harm. Finally, the development of new synthesis methods and purification techniques could improve the purity and safety of MDMA for both research and recreational use.
In conclusion, MDMA is a psychoactive drug that has been the subject of extensive scientific research due to its potential therapeutic properties. While the drug has several advantages for use in lab experiments, its psychoactive effects and legal status can create challenges for researchers. Further research is needed to better understand the long-term effects of MDMA use and to develop strategies for minimizing potential harm.
Synthesis Methods
MDMA can be synthesized through several methods, including the Leuckart route, the Wacker process, and the reductive amination method. The most common method is the Leuckart route, which involves the reaction of safrole with hydroiodic acid and formamide to produce MDMA. The purity of MDMA can be increased through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
MDMA has been studied extensively for its potential therapeutic properties, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. MDMA-assisted psychotherapy has shown promising results in clinical trials, with patients reporting significant improvements in symptoms and overall quality of life. MDMA has also been studied for its potential use in the treatment of other psychiatric disorders, such as depression and addiction.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15-13-8-1-2-9(5-8)14(13)16(19)17(15)10-3-4-11-12(6-10)21-7-20-11/h1-4,6,8-9,13-14H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQRPCLAEIJYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018901.png)

![3-[2-(1,3-benzoxazol-2-ylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5018914.png)
![3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5018928.png)
![N-{2-[2-(1-methylethylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5018934.png)
![4-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5018935.png)
![2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5018945.png)
![2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5018948.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B5018961.png)

![4-allyl-1-[3-(2-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5018966.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5018971.png)
